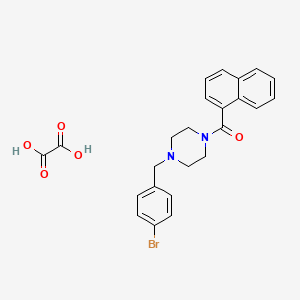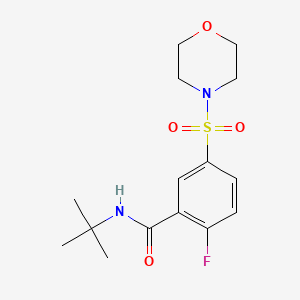
N-isopropyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
描述
N-isopropyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, commonly known as PAC-1, is a small molecule that has been studied for its potential use in cancer treatment. This compound was first synthesized in 2005 and has since been the subject of numerous scientific studies. The purpose of
作用机制
The mechanism of action of PAC-1 involves the activation of procaspase-3, which is normally present in cells in an inactive form. Upon activation, procaspase-3 cleaves a number of downstream targets, leading to the induction of apoptosis. PAC-1 has been shown to bind specifically to procaspase-3, leading to its activation and subsequent apoptosis.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, PAC-1 has also been shown to have a number of other biochemical and physiological effects. For example, PAC-1 has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of pH in cells. PAC-1 has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
One of the key advantages of PAC-1 for lab experiments is its specificity for procaspase-3. This allows for the selective induction of apoptosis in cancer cells, while leaving normal cells unharmed. However, one of the limitations of PAC-1 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of future directions for research on PAC-1. One area of interest is the development of more efficient synthesis methods for this compound, which could help to increase its availability for research purposes. Another area of interest is the potential use of PAC-1 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is also interest in exploring the potential use of PAC-1 in the treatment of other diseases, such as Alzheimer's disease or Parkinson's disease, where the activation of procaspase-3 may play a role in disease progression.
Conclusion
In conclusion, PAC-1 is a small molecule that has shown great promise for its potential use in cancer treatment. Its ability to induce apoptosis in cancer cells, while leaving normal cells unharmed, makes it an attractive candidate for further research. With continued study, PAC-1 may one day become an important tool in the fight against cancer and other diseases.
合成方法
The synthesis of PAC-1 involves a multistep process that includes the reaction of 4-methylbenzaldehyde with isopropylamine to form N-isopropyl-4-methylbenzamide. This intermediate is then reacted with cyclopropanecarboxylic acid to form PAC-1. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
PAC-1 has been studied extensively for its potential use in cancer treatment. One of the key advantages of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of procaspase-3, an enzyme that plays a critical role in the apoptotic pathway. In addition to inducing apoptosis, PAC-1 has also been shown to inhibit the growth and proliferation of cancer cells.
属性
IUPAC Name |
2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-14(2)22-20(23)19-13-21(19,17-9-5-15(3)6-10-17)18-11-7-16(4)8-12-18/h5-12,14,19H,13H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGMNGSIOPLTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC(C)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321163 | |
| Record name | 2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
360764-60-9 | |
| Record name | 2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5172809.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5172823.png)

![1-[2-(methylthio)benzoyl]indoline](/img/structure/B5172836.png)
![3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5172838.png)
![2-[(2-methoxyphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5172840.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5172853.png)
![3-methoxy-4-[4-(3-phenoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5172855.png)
![N-[3-(trifluoromethyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5172859.png)
![2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5172866.png)



![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B5172892.png)